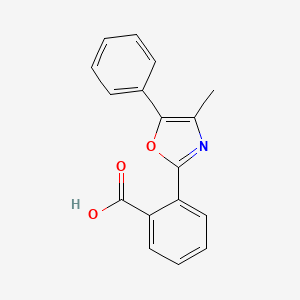
2-(4-Methyl-5-phenyl-1,3-oxazol-2-yl)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Methyl-5-phenyloxazol-2-yl)benzoic acid typically involves the reaction of 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under various reaction conditions and catalysts . For instance, using a magnetic solid acid nanocatalyst ([Fe3O4@SiO2@Am-PPC-SO3H][HSO4]) in water under reflux conditions for about 45 minutes can yield 79-89% .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The use of nanocatalysts, metal catalysts, and ionic liquid catalysts are common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions: 2-(4-Methyl-5-phenyloxazol-2-yl)benzoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. For example, the Suzuki–Miyaura coupling reaction, which is widely used for carbon–carbon bond formation, can be applied to this compound .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce different functional groups into the molecule .
Wissenschaftliche Forschungsanwendungen
2-(4-Methyl-5-phenyloxazol-2-yl)benzoic acid has a wide range of scientific research applications. It is used in the synthesis of various benzoxazole derivatives, which have shown significant biological activities such as antimicrobial, antifungal, anticancer, antioxidant, and anti-inflammatory effects . Additionally, this compound is utilized in the development of fluorescent reagents and scintillation cocktails .
Wirkmechanismus
The mechanism of action of 2-(4-Methyl-5-phenyloxazol-2-yl)benzoic acid involves its interaction with specific molecular targets and pathways. For example, it can act as a fluorescent reagent capable of producing singlet oxygen, which is phototoxic against several types of microorganisms . This interaction with biological molecules can lead to various biological effects, including antimicrobial and anticancer activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to 2-(4-Methyl-5-phenyloxazol-2-yl)benzoic acid include 1,4-Bis(5-phenyl-2-oxazolyl)benzene and other benzoxazole derivatives .
Uniqueness: What sets 2-(4-Methyl-5-phenyloxazol-2-yl)benzoic acid apart from similar compounds is its specific structural features and the resulting unique biological activities. Its ability to act as a fluorescent reagent and its diverse range of biological activities make it a valuable compound in scientific research and industrial applications .
Eigenschaften
CAS-Nummer |
56894-45-2 |
|---|---|
Molekularformel |
C17H13NO3 |
Molekulargewicht |
279.29 g/mol |
IUPAC-Name |
2-(4-methyl-5-phenyl-1,3-oxazol-2-yl)benzoic acid |
InChI |
InChI=1S/C17H13NO3/c1-11-15(12-7-3-2-4-8-12)21-16(18-11)13-9-5-6-10-14(13)17(19)20/h2-10H,1H3,(H,19,20) |
InChI-Schlüssel |
JRPPEUFMIDBONW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(OC(=N1)C2=CC=CC=C2C(=O)O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


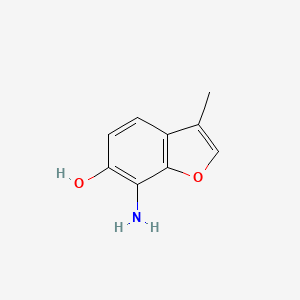
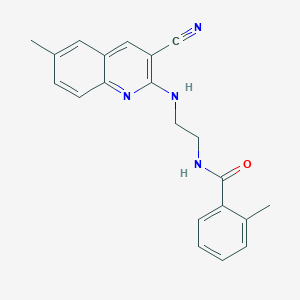

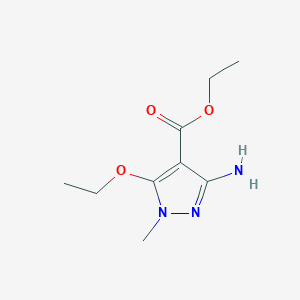
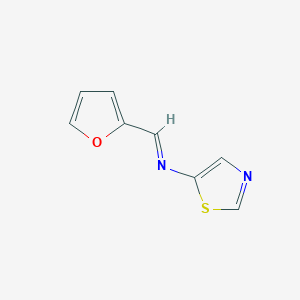
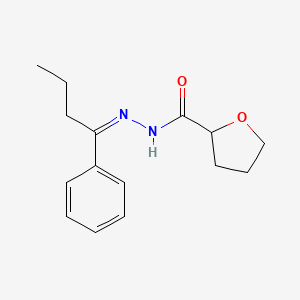
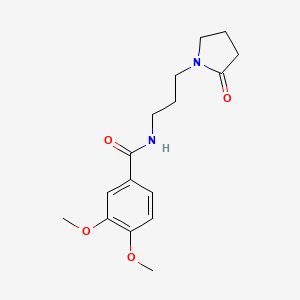
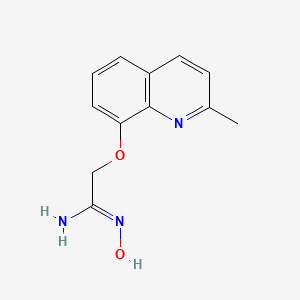
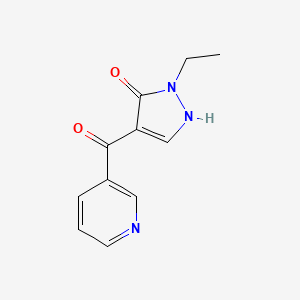
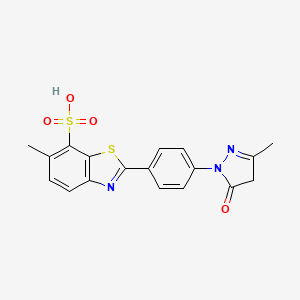
![dicyclohexyl-[2-(2,4,6-trimethyl-3-phenylphenyl)phenyl]phosphane](/img/structure/B12884143.png)
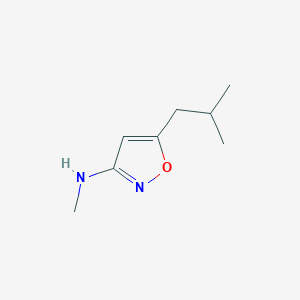
![1-Methyl-2-phenyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole](/img/structure/B12884156.png)

